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Compound of Interest

Compound Name: 4-Methyl-5-nitroindoline

Cat. No.: B1320296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics

of 4-Methyl-5-nitroindoline. Due to the limited availability of specific experimental data in

publicly accessible literature, this document presents predicted spectroscopic data based on

the analysis of its chemical structure and comparison with related compounds.[1] The

methodologies provided are generalized protocols for the spectroscopic analysis of similar

organic compounds.

Introduction
4-Methyl-5-nitroindoline is a substituted indoline derivative. The indoline scaffold is a

common structural motif in various biologically active compounds. The presence of a methyl

group and a nitro group on the aromatic ring is expected to significantly influence its electronic

properties and reactivity, making its unambiguous characterization by spectroscopic methods

crucial for its application in research and drug development.

Predicted Spectroscopic Data
The following sections and tables summarize the predicted nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 4-Methyl-5-nitroindoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1320296?utm_src=pdf-interest
https://www.benchchem.com/product/b1320296?utm_src=pdf-body
https://www.benchchem.com/product/B1320296
https://www.benchchem.com/product/b1320296?utm_src=pdf-body
https://www.benchchem.com/product/b1320296?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to provide information about the

number of different types of protons and their neighboring environments. The indoline ring

protons at positions 2 and 3 would appear as triplets, while the aromatic protons and the

methyl protons would appear as singlets.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each carbon

atom in a unique electronic environment. The chemical shifts are influenced by the substitution

pattern on the indoline ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Methyl-5-nitroindoline

Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aromatic-H (C6) ~7.5 s

Aromatic-H (C7) ~6.8 s

N-H ~4.0 (broad) s

-CH₂- (C3) ~3.6 t

-CH₂- (C2) ~3.1 t

Methyl-H (C4-CH₃) ~2.2 s

Solvent: CDCl₃, Reference:

Tetramethylsilane (TMS) at δ

0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Methyl-5-nitroindoline
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Carbon Atom Predicted Chemical Shift (δ, ppm)

C5 ~145

C7a ~150

C3a ~130

C4 ~125

C6 ~120

C7 ~110

C2 ~48

C3 ~30

C4-CH₃ ~18

Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16

ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 4-Methyl-5-nitroindoline is expected to show characteristic absorption bands for the N-H

bond of the indoline ring, C-H bonds of the methyl group and the aromatic ring, and the strong

stretching vibrations of the nitro group.[1]

Table 3: Predicted Infrared (IR) Absorption Data for 4-Methyl-5-nitroindoline
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

N-H Stretch 3350 - 3450 Medium

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2850 - 2960 Medium

Nitro (NO₂) Asymmetric

Stretch
1500 - 1550 Strong

Nitro (NO₂) Symmetric Stretch 1330 - 1370 Strong

Aromatic C=C Stretch 1450 - 1600 Medium-Weak

C-N Stretch 1250 - 1350 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its structural elucidation.[1] For 4-Methyl-5-nitroindoline
(C₉H₁₀N₂O₂), the molecular weight is 178.19 g/mol .

Table 4: Predicted Mass Spectrometry Data for 4-Methyl-5-nitroindoline

m/z Value Interpretation

178 [M]⁺ (Molecular ion)

161 [M - OH]⁺

132 [M - NO₂]⁺

117 [M - NO₂ - CH₃]⁺

Ionization Method: Electron Impact (EI)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-5-nitroindoline in about

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrument: A 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain

a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra.

IR Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used.

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder

and press it into a thin, transparent pellet.

ATR: Place a small amount of the solid sample directly on the ATR crystal.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or acetonitrile).
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Instrument: A mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI

or Electrospray Ionization - ESI).

Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is

vaporized and then ionized. For ESI, the solution is sprayed into the source, creating

charged droplets.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be

determined to confirm the elemental composition.

Workflow and Relationships
The following diagrams illustrate the logical workflow of spectroscopic analysis and the

relationship between the different spectroscopic techniques in chemical characterization.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.
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Caption: Integration of different spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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